4-(4-Fluorophenyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
4-(4-Fluorophenyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with fluorophenyl, thiophenyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines under acidic or basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Thiophenyl Group: The thiophenyl group can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene derivatives.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorophenyl and thiophenyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carboxamide
- 4-(4-Fluorophenyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-methanol
Uniqueness
The unique combination of fluorophenyl, thiophenyl, and carbonitrile groups in 4-(4-Fluorophenyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile imparts distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from similar compounds.
Properties
Molecular Formula |
C26H18F2N2OS2 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C26H18F2N2OS2/c27-19-9-5-17(6-10-19)21-15-23(25-4-2-13-32-25)30-26(22(21)16-29)33-14-1-3-24(31)18-7-11-20(28)12-8-18/h2,4-13,15H,1,3,14H2 |
InChI Key |
NMCOHIHXDFYPFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)SCCCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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